5-Bromo-7-methoxyisoquinoline-1-carboxylic acid
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Overview
Description
5-Bromo-7-methoxyisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxyisoquinoline-1-carboxylic acid typically involves the bromination of 7-methoxyisoquinoline followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methoxyisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
5-Bromo-7-methoxyisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
- 7-Bromo-1-methoxyisoquinoline
- 5-Bromo-7-methoxyisoquinoline-3-carboxylic acid
- 5-Bromo derivatives of indole phytoalexins
Comparison: Compared to similar compounds, 5-Bromo-7-methoxyisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-bromo-7-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-16-6-4-8-7(9(12)5-6)2-3-13-10(8)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
WAXWGDGLYVFBHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br |
Origin of Product |
United States |
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